Cas no 2248175-31-5 ((2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol)

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
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- (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol
- 2248175-31-5
- EN300-6507433
-
- インチ: 1S/C12H18O2/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1
- InChIKey: VNBAGQZQNDLZLL-JTQLQIEISA-N
- SMILES: OC[C@@H](C)CCC1C=CC=CC=1OC
計算された属性
- 精确分子量: 194.130679813g/mol
- 同位素质量: 194.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 29.5Ų
(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507433-0.25g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 0.25g |
$2044.0 | 2023-05-31 | ||
Enamine | EN300-6507433-0.05g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 0.05g |
$1866.0 | 2023-05-31 | ||
Enamine | EN300-6507433-0.1g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 0.1g |
$1955.0 | 2023-05-31 | ||
Enamine | EN300-6507433-10.0g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 10g |
$9550.0 | 2023-05-31 | ||
Enamine | EN300-6507433-1.0g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 1g |
$2221.0 | 2023-05-31 | ||
Enamine | EN300-6507433-2.5g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 2.5g |
$4355.0 | 2023-05-31 | ||
Enamine | EN300-6507433-5.0g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 5g |
$6441.0 | 2023-05-31 | ||
Enamine | EN300-6507433-0.5g |
(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-ol |
2248175-31-5 | 0.5g |
$2132.0 | 2023-05-31 |
(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-olに関する追加情報
Compound Introduction: (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol (CAS No. 2248175-31-5)
CAS No. 2248175-31-5 refers to a specific organic compound, (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol, which has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique stereochemistry and structural features, exhibits potential applications in the development of novel therapeutic agents. The (S)-configuration at the second carbon atom and the presence of a methoxy group on the phenyl ring contribute to its distinct chemical properties, making it a subject of interest for researchers exploring structure-activity relationships (SAR) in medicinal chemistry.
The molecular structure of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol consists of a butan-1-ol backbone substituted with a phenyl ring at the fourth position and a methoxy group at the second position of the phenyl ring. This arrangement imparts both lipophilicity and electronic properties that are critical for drug-like characteristics, such as solubility, permeability, and metabolic stability. The stereochemical purity of this compound is particularly important, as enantiomeric differences can significantly influence biological activity and pharmacokinetic profiles.
In recent years, there has been growing interest in chiral compounds for pharmaceutical applications due to their ability to interact selectively with biological targets. The (S)-enantiomer of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol has been studied for its potential role in modulating various biological pathways. For instance, research has suggested that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in inflammatory responses, pain perception, or neurotransmitter signaling. These findings are supported by preclinical studies that have demonstrated promising results in model systems.
The synthesis of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol presents unique challenges due to its stereogenic center and functional groups. Advanced synthetic methodologies, such as asymmetric hydrogenation or chiral resolution techniques, are often employed to achieve high enantiomeric purity. These approaches not only ensure the quality of the final product but also enhance the reproducibility of experimental results in subsequent biological evaluations. The development of efficient synthetic routes is crucial for scaling up production and facilitating further research into the compound's therapeutic potential.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol with greater accuracy before conducting expensive wet-lab experiments. Molecular docking simulations and quantum mechanical calculations have been used to model interactions between this compound and target proteins, providing insights into its mechanism of action. Such computational studies not only accelerate drug discovery processes but also help in designing derivatives with improved pharmacological properties.
The pharmacokinetic profile of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol is another critical aspect that has been extensively investigated. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when tested in vitro and in vivo. These properties are essential for ensuring that the drug reaches therapeutic levels in the body while minimizing side effects. Additionally, the compound's stability under various physiological conditions has been assessed to determine its suitability for formulation into oral or injectable dosage forms.
In conclusion, (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-ol (CAS No. 2248175-31-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, stereochemical purity, and favorable pharmacokinetic properties make it an attractive scaffold for developing novel therapeutic agents. Continued investigation into this compound will likely yield valuable insights into its potential applications across various disease areas.
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